1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Physicochemical Properties Medicinal Chemistry Formulation

1-(3-Bromophenyl)cyclobutane-1-carbonitrile (CAS 29786-38-7) is a specialized organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol. It is characterized by a cyclobutane core substituted with a 3-bromophenyl group and a nitrile function, offering a unique combination of ring strain, lipophilicity, and a synthetic handle for further diversification.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 29786-38-7
Cat. No. B1287881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclobutane-1-carbonitrile
CAS29786-38-7
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2
InChIKeyDXDKVAHRJJAWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)cyclobutane-1-carbonitrile (CAS 29786-38-7): A Key Building Block for Medicinal Chemistry and Material Science Research


1-(3-Bromophenyl)cyclobutane-1-carbonitrile (CAS 29786-38-7) is a specialized organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It is characterized by a cyclobutane core substituted with a 3-bromophenyl group and a nitrile function, offering a unique combination of ring strain, lipophilicity, and a synthetic handle for further diversification . Its primary role is as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research, as well as in advanced material science applications such as photoresist formulations [1][2].

Why Direct Substitution of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is Scientifically Unjustified Without Comparative Data


The specific arrangement of the 3-bromophenyl substituent on the strained cyclobutane ring of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile imparts a unique profile that is not shared by its positional isomers (e.g., 4-bromo), halogen analogs (e.g., 3-chloro), or ring homologs (e.g., cyclopropane). Simple substitution can lead to significant alterations in physical state, electronic properties, and biological activity. For instance, while the meta-bromo isomer is a liquid, its unsubstituted phenyl analog exists as a solid, indicating a fundamental change in intermolecular interactions that can affect formulation and handling [1]. Furthermore, even small structural changes can drastically alter the interaction with biological targets, as evidenced by the lack of activity for the 3-bromo isomer against a key enzyme, a property that may not hold for other analogs [2][3].

Quantitative Differentiation of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile from Key Analogs: An Evidence-Based Guide


Halogen Substitution Pattern Dictates Physical State: 3-Bromo vs. Unsubstituted Phenyl Analog

The 1-(3-Bromophenyl)cyclobutane-1-carbonitrile exists as a liquid at room temperature, a critical property for certain formulation and synthetic procedures. This is in stark contrast to the unsubstituted 1-phenylcyclobutane-1-carbonitrile analog, which is a solid. This difference in physical state is a direct result of the presence and position of the bromine atom, which alters intermolecular forces [1].

Physicochemical Properties Medicinal Chemistry Formulation

Lipophilicity and Molecular Weight Differentiate 3-Bromo Cyclobutane from 3-Chloro Analog

The molecular weight and computed LogP (a measure of lipophilicity) are key parameters in drug design. The 3-bromo substituted cyclobutane (MW 236.11, LogP 3.39) is both heavier and more lipophilic than its 3-chloro analog (MW 191.66). This can impact membrane permeability and target engagement in biological assays [1].

Physicochemical Properties Drug Design Lipinski's Rule

Divergent Biological Activity Profile vs. Cyclopropane Ring Homologs

The ring size in the scaffold is a critical determinant of biological activity. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile was found to have no significant activity against the 5-Lipoxygenase (5-LO) enzyme when tested at a concentration of 100 μM [1]. In stark contrast, a structurally similar cyclopropane-based compound, (1-(3-bromophenyl)cyclopropyl)methanamine, has been reported to interact with multiple enzymes, suggesting that the four-membered cyclobutane ring's unique geometry and strain can preclude certain target interactions that are accessible to three-membered or open-chain analogs .

Biological Activity Target Engagement Enzyme Inhibition

Synthetic Accessibility and Cost: Cyclobutane vs. Cyclopropane Analogs

The target compound is prepared via a well-established and scalable method from 3-bromobenzyl cyanide and 1,3-dibromopropane, which influences its cost and commercial availability [1]. This synthetic route may differ significantly from those used for cyclopropane or other ring-size analogs. While direct cost comparison data is proprietary, the market availability and synthesis routes provide a basis for evaluating procurement viability .

Synthetic Chemistry Cost Analysis Procurement

Optimal Research and Industrial Application Scenarios for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile Based on Its Differentiated Properties


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Molecular Weight

Given its computed LogP of 3.39 and molecular weight of 236.11, this compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) where modulating lipophilicity is critical . Its bromine atom provides a synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of analogs for lead optimization programs in drug discovery [1].

Negative Control or Inactivity Profiling in 5-Lipoxygenase (5-LO) Assays

This compound can be reliably employed as a negative control in assays designed to screen for inhibitors of the 5-Lipoxygenase enzyme, as it demonstrates no significant activity at concentrations up to 100 μM [2]. This well-defined lack of activity is a valuable benchmark for validating assay sensitivity and confirming the activity of potential hit compounds.

Synthetic Building Block for Advanced Materials and Bioconjugation

The 3-bromophenyl group is an ideal handle for 'click chemistry' and other bioconjugation techniques, as noted in recent patent filings exploring its use in photoresist formulations and diagnostic probe development [3]. Its liquid physical state may also be advantageous in certain material science applications requiring precise liquid dispensing or coating processes .

Fundamental Research on Cyclobutane Ring Strain and Reactivity

The strained cyclobutane core of this compound makes it a subject of interest for fundamental chemical research. The ring can undergo ring-opening reactions, making it a useful probe for studying strain-driven reactivity and developing new synthetic methodologies that exploit this unique energetic property .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.